molecular formula C11H13N3 B048565 2-Cyclopentyl-1H-imidazo[4,5-B]pyridine CAS No. 119628-83-0

2-Cyclopentyl-1H-imidazo[4,5-B]pyridine

Cat. No. B048565
CAS RN: 119628-83-0
M. Wt: 187.24 g/mol
InChI Key: DHCJZAGWHJCYOH-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety . It has been found to have diverse biological activity, including acting as a GABA A receptor agonist, proton pump inhibitor, aromatase inhibitor, and nonsteroidal anti-inflammatory agent .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine . The cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structures of new compounds are usually established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can be determined using techniques such as NMR spectroscopy and mass spectrometry .

Scientific Research Applications

Central Nervous System (CNS) Modulation

The structural resemblance of imidazo[4,5-b]pyridine derivatives to purines has led to their exploration as potential therapeutic agents for CNS disorders. They have been identified as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Gastrointestinal Treatments

Imidazo[4,5-b]pyridine compounds have been found to act as proton pump inhibitors. This application is significant in the treatment of gastrointestinal diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .

Anti-Cancer Properties

These compounds have shown the ability to influence cellular pathways necessary for the functioning of cancer cells. Their role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation suggests potential in cancer therapy .

Anti-Inflammatory Activity

The imidazo[4,5-b]pyridine derivatives’ capacity to act as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) positions them as candidates for the development of new anti-inflammatory agents. This could lead to treatments for conditions like arthritis and other inflammatory disorders .

Antimicrobial Features

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives. These compounds have shown promise in combating microbial resistance, which is a growing concern in the field of infectious diseases .

Antiviral Activity

The potential antiviral activity of imidazo[4,5-b]pyridine derivatives has been assessed through their cytotoxic effect on virus host cell lines. This suggests a possible use in the development of antiviral medications .

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been reported to target various proteins and enzymes, including gaba a receptors , IKK-ɛ and TBK1 , and KRAS G12C . These targets play crucial roles in numerous disease conditions, including cancers .

Mode of Action

For instance, some derivatives have been found to act as covalent inhibitors, binding to their targets and modulating their activity .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, IKK-ɛ and TBK1, potential targets of these compounds, are involved in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This pathway plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also possess antiviral, antimicrobial, and cytotoxic activities .

Action Environment

The synthesis and functionalization of imidazo[4,5-b]pyridine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of specific reaction conditions .

Future Directions

Imidazo[4,5-b]pyridines have shown potential in various therapeutic areas due to their diverse biological activity . Future research may focus on exploring their potential in other therapeutic areas, improving their synthesis methods, and investigating their mechanism of action in more detail .

properties

IUPAC Name

2-cyclopentyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCJZAGWHJCYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508333
Record name 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1H-imidazo[4,5-B]pyridine

CAS RN

119628-83-0
Record name 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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